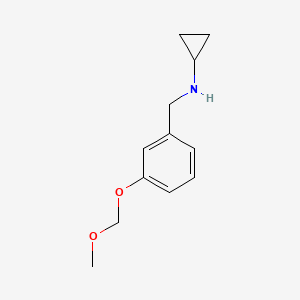

Cyclopropyl-(3-methoxymethoxybenzyl)-amine

CAS No.: 1488738-89-1

Cat. No.: VC3067096

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1488738-89-1 |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | N-[[3-(methoxymethoxy)phenyl]methyl]cyclopropanamine |

| Standard InChI | InChI=1S/C12H17NO2/c1-14-9-15-12-4-2-3-10(7-12)8-13-11-5-6-11/h2-4,7,11,13H,5-6,8-9H2,1H3 |

| Standard InChI Key | ZVRZLPRVGPMKTB-UHFFFAOYSA-N |

| SMILES | COCOC1=CC=CC(=C1)CNC2CC2 |

| Canonical SMILES | COCOC1=CC=CC(=C1)CNC2CC2 |

Introduction

Chemical Structure and Properties

Structural Features

Cyclopropyl-(3-methoxymethoxybenzyl)-amine combines several distinct structural elements:

-

A cyclopropyl group (C₃H₅-) directly attached to the nitrogen atom of an amine

-

A benzyl group (C₆H₄CH₂-) also attached to the same nitrogen atom

-

A methoxymethoxy (-OCH₂OCH₃) substituent at the meta (3-) position of the benzene ring

This arrangement creates a secondary amine with the nitrogen atom serving as the central connection point between the cyclopropyl and substituted benzyl moieties. The molecular formula can be determined as C₁₂H₁₇NO₂, with an approximate molecular weight of 207.27 g/mol.

Predicted Physical and Chemical Properties

Based on structurally similar compounds such as Cyclopropylmethyl-(3-ethoxybenzyl)amine and N-(Cyclopropylmethyl)-3-methoxy-benzylamine , the physical and chemical properties of Cyclopropyl-(3-methoxymethoxybenzyl)-amine can be reasonably predicted:

The compound would likely exhibit basic properties due to the amine functionality, with a pKa value estimated to be in the range of 9-10, similar to other secondary amines. The methoxymethoxy group would provide additional polarity compared to simpler alkoxy substituents, potentially affecting solubility and intermolecular interactions.

Comparison with Structurally Related Compounds

Several structurally related compounds provide useful comparisons for understanding the potential properties of Cyclopropyl-(3-methoxymethoxybenzyl)-amine:

The structural variations among these compounds highlight the differences in connectivity and substitution patterns that would influence the physical, chemical, and potentially biological properties of Cyclopropyl-(3-methoxymethoxybenzyl)-amine.

Synthesis Methods

Reductive Amination Approach

A straightforward and commonly employed method would involve reductive amination between cyclopropylamine and 3-methoxymethoxybenzaldehyde:

-

Formation of an imine intermediate through the condensation of cyclopropylamine with 3-methoxymethoxybenzaldehyde

-

Reduction of the resulting imine using sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mildly acidic conditions

This approach is supported by the literature on similar compounds, as reductive amination is noted as a well-established coupling chemistry for preparing structurally diverse amines from commercially available building blocks .

Nucleophilic Substitution Method

An alternative approach would involve nucleophilic substitution:

-

Preparation of 3-methoxymethoxybenzyl halide (bromide or chloride) from the corresponding benzyl alcohol

-

Nucleophilic substitution with cyclopropylamine, potentially in the presence of a base such as potassium carbonate or triethylamine

-

Purification to isolate the desired product

This method represents another common approach for forming benzylamines and would be applicable to the synthesis of Cyclopropyl-(3-methoxymethoxybenzyl)-amine.

Synthetic Challenges and Considerations

The synthesis of Cyclopropyl-(3-methoxymethoxybenzyl)-amine presents several challenges that require careful consideration:

-

Installation of the methoxymethoxy (MOM) group would typically require protection/deprotection strategies, starting from 3-hydroxybenzaldehyde or 3-hydroxybenzyl alcohol

-

The cyclopropyl group is susceptible to ring-opening under strongly acidic conditions, necessitating careful control of reaction parameters

-

Purification might be challenging due to the potential formation of mono- and di-substituted products if excess reagents are used

-

The secondary amine product may undergo oxidation if exposed to air for prolonged periods, requiring storage under inert atmosphere

Structure-Activity Relationships and Pharmacological Considerations

| Structural Feature | Potential Pharmacological Impact |

|---|---|

| Cyclopropyl group | Enhances metabolic stability; provides conformational constraint; influences receptor binding selectivity |

| Benzyl linker | Offers flexibility for optimal receptor interaction; increases lipophilicity; provides distance between cyclopropyl and aromatic moieties |

| Methoxymethoxy substituent | Acts as a protected phenol; potential hydrogen bond acceptor; may influence blood-brain barrier penetration |

| Secondary amine | Provides hydrogen bond donor capability; site for potential metabolic modification; contributes to basicity |

Pharmacokinetic Considerations

Based on its structural features, several predictions can be made regarding the pharmacokinetic properties of Cyclopropyl-(3-methoxymethoxybenzyl)-amine:

-

Absorption: The moderate lipophilicity (estimated LogP 2.2-2.6) suggests reasonable oral absorption and membrane permeability.

-

Distribution: The compound would likely distribute to various tissues, with potential for crossing the blood-brain barrier due to its favorable molecular weight and lipophilicity.

-

Metabolism: Several potential metabolic pathways can be anticipated:

-

N-dealkylation of the cyclopropyl group

-

Hydrolysis of the methoxymethoxy group to yield the corresponding phenol

-

Oxidation of the benzylic carbon

-

-

Excretion: Following metabolism, the resulting metabolites would likely be excreted primarily through renal elimination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume